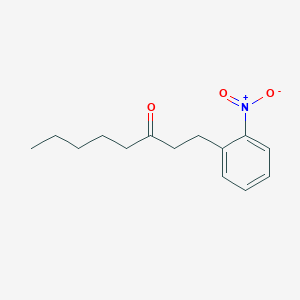
1-(2-Nitrophenyl)octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)octan-3-one is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a nitrophenyl group attached to an octanone chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)octan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with octan-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(2-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)octan-3-one.
Oxidation: 1-(2-Nitrophenyl)octanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Nitrophenyl)octan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Nitrophenyl)octan-3-one depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial effects.
類似化合物との比較
- 1-(4-Nitrophenyl)octan-3-one
- 1-(3-Nitrophenyl)octan-3-one
- 1-(2-Bromophenyl)octan-3-one
Comparison: 1-(2-Nitrophenyl)octan-3-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
918540-58-6 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
1-(2-nitrophenyl)octan-3-one |
InChI |
InChI=1S/C14H19NO3/c1-2-3-4-8-13(16)11-10-12-7-5-6-9-14(12)15(17)18/h5-7,9H,2-4,8,10-11H2,1H3 |
InChIキー |
VBCAIBSGRAWCEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CCC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



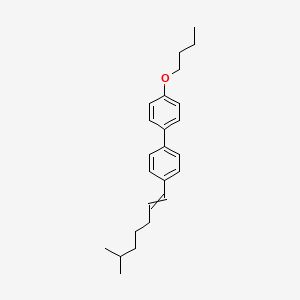
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
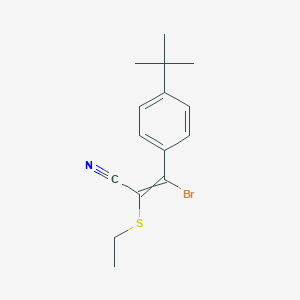

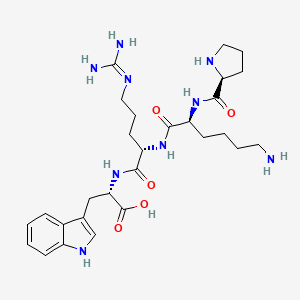
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
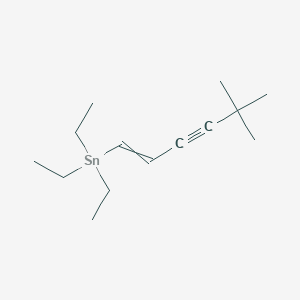
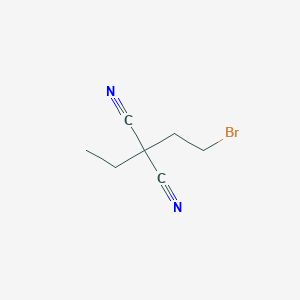
![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
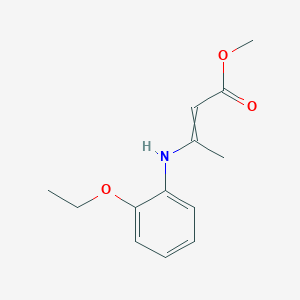
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
